3-Aminocrotononitrile

Catalog No.
S3717525
CAS No.
763-33-7
M.F
C4H6N2
M. Wt
82.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminocrotononitrile

CAS Number

763-33-7

Product Name

3-Aminocrotononitrile

IUPAC Name

(E)-3-aminobut-2-enenitrile

Molecular Formula

C4H6N2

Molecular Weight

82.10 g/mol

InChI

InChI=1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3/b4-2+

InChI Key

DELJOESCKJGFML-DUXPYHPUSA-N

SMILES

CC(=CC#N)N

Canonical SMILES

CC(=CC#N)N

Isomeric SMILES

C/C(=C\C#N)/N

3-Aminocrotononitrile is an organic compound with the molecular formula C4H6N2C_4H_6N_2 and a molecular weight of approximately 82.1 g/mol. It is characterized as a yellowish solid that appears as flakes and has a melting point range of 79–83 °C for its cis form and 52–53 °C for its trans form. This compound is soluble in ethanol and diethyl ether but exhibits limited solubility in benzene and water .

3-Aminocrotononitrile is known by several synonyms, including 3-amino-2-butenenitrile, β-aminocrotonitrile, and diacetonitrile . It serves as an important intermediate in various chemical syntheses, particularly in the production of heterocycles and pharmaceuticals.

Precursor for Heterocyclic Synthesis

-ACN serves as a valuable building block for synthesizing heterocyclic compounds, which are ring structures containing atoms other than carbon. Its bifunctional nature, with both amine and nitrile groups, allows for participation in various condensation reactions. For instance, research has explored its use in the formation of bis(trifluoromethyl)pyrimidinones through cyclocondensation with hexafluoroacetone(ethoxycarbonylimine) [1].

  • Source: Sigma-Aldrich product page for 3-Aminocrotononitrile:

Synthesis of Functionalized Pyridines

Research has investigated the reactivity of 3-ACN with ferrocenyl-1,2-enones. This reaction leads to the formation of ferrocenyl pyridines, which are organometallic compounds with potential applications in catalysis and materials science [2].

  • Source: Sigma-Aldrich product page for 3-Aminocrotononitrile:

Diazotation Coupling Reactions

-ACN can undergo diazotization coupling reactions with para-substituted anilines. This reaction yields 2-arylhydrazone-3-ketimino-butyronitriles, which are potentially useful intermediates for the synthesis of more complex molecules [3].

  • Source: Sigma-Aldrich product page for 3-Aminocrotononitrile:

  • Formation of Ferrocenyl Pyridines: It reacts with ferrocenyl-1,2-enones to yield ferrocenyl pyridines, which are valuable in organometallic chemistry .
  • Diazotization Coupling: This compound undergoes diazotization coupling with p-substituted anilines to produce 2-arylhydrazone-3-ketimino-butyronitriles .
  • Electrophilic Attack: When reacted with aryldiazonium salts, it can produce 2-arylhydrazono-3-ketobutyronitriles instead of the expected triazene due to electrophilic attack at the β-carbon .

While specific biological activities of 3-aminocrotononitrile are not extensively documented, its derivatives have been explored for various pharmacological applications. For instance, it has been noted for its potential use in synthesizing anticonvulsant agents and other pharmaceutical compounds . The compound's reactivity suggests it may play a role in biological systems, particularly in drug development.

The synthesis of 3-aminocrotononitrile primarily involves the dimerization of acetonitrile. The following methods are commonly employed:

  • Deprotonation Method: Acetonitrile is deprotonated using sodium amide as a strong base in the presence of liquid ammonia. This process leads to the formation of the sodium salt of 3-aminocrotononitrile, which is subsequently hydrolyzed to yield the desired product .
    • Reaction conditions typically involve temperatures ranging from -32 °C to -75 °C for deprotonation, followed by warming to room temperature for salt formation .
  • Alternative Routes: Various synthetic routes exist that utilize different solvents and conditions, allowing for flexibility in production depending on desired yields and purity levels .

3-Aminocrotononitrile finds diverse applications across multiple industries:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical agents, including sulfsomizole and other therapeutic compounds .
  • Agrochemicals: The compound plays a role in developing pesticides and herbicides .
  • Dyestuffs: It is also utilized in producing azo dyes, which are important in textile applications .

Interaction studies involving 3-aminocrotononitrile primarily focus on its reactivity with other chemical species. Its ability to form complex structures with ferrocenyl compounds indicates potential applications in materials science and catalysis. Additionally, its interactions with diazonium salts highlight its utility in organic synthesis pathways that require selective functionalization .

Several compounds share structural or functional similarities with 3-aminocrotononitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-AminobutyronitrileC4H8N2Similar structure; used in similar synthetic routes
CrotononitrileC4H5NLacks amino group; used primarily as a nitrile
3-Aminobutenoic AcidC4H7NO2Contains carboxylic acid; used in pharmaceutical synthesis
4-AminobutyronitrileC4H8N2Isomeric form; exhibits different reactivity patterns

Uniqueness of 3-Aminocrotononitrile: The presence of both amino and nitrile functional groups allows for unique reactivity patterns not found in similar compounds. This dual functionality makes it particularly valuable as an intermediate in synthesizing more complex molecules.

Physical Description

OtherSolid

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

82.053098200 g/mol

Monoisotopic Mass

82.053098200 g/mol

Heavy Atom Count

6

Wikipedia

3-Aminocrotononitrile

General Manufacturing Information

All other chemical product and preparation manufacturing
2-Butenenitrile, 3-amino-: ACTIVE

Dates

Modify: 2023-08-20

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